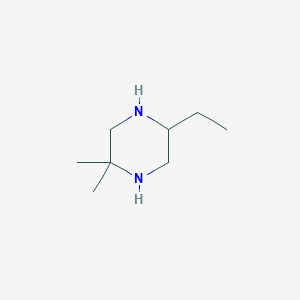![molecular formula C12H19NO2 B8720319 3-[(3-hydroxypropyl)anilino]-1-propanol](/img/structure/B8720319.png)
3-[(3-hydroxypropyl)anilino]-1-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3-hydroxypropyl)anilino]-1-propanol: is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of two hydroxypropyl groups attached to the nitrogen atom of an aniline molecule. It is commonly used in various industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3-hydroxypropyl)anilino]-1-propanol typically involves the reaction of aniline with propylene oxide. The process begins by heating aniline to an appropriate temperature, followed by the gradual addition of propylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then cooled, and the product is isolated and purified.
Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is optimized to achieve high yields and purity. Industrial production may also involve the use of catalysts to enhance the reaction rate and efficiency.
化学反応の分析
Types of Reactions: 3-[(3-hydroxypropyl)anilino]-1-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidation products.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxypropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted aniline derivatives.
科学的研究の応用
3-[(3-hydroxypropyl)anilino]-1-propanol has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of 3-[(3-hydroxypropyl)anilino]-1-propanol involves its interaction with specific molecular targets. The hydroxypropyl groups enhance its solubility and reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes, receptors, and other biomolecules, leading to its observed effects.
類似化合物との比較
- N,N-bis(2-hydroxypropyl) aniline
- N,N-bis(4-hydroxypropyl) aniline
- N,N-bis(3-hydroxyethyl) aniline
Comparison: 3-[(3-hydroxypropyl)anilino]-1-propanol is unique due to the specific positioning of the hydroxypropyl groups. This positioning affects its chemical reactivity and physical properties, making it distinct from other similar compounds. For example, N,N-bis(2-hydroxypropyl) aniline has hydroxypropyl groups attached at different positions, leading to variations in its reactivity and applications.
特性
分子式 |
C12H19NO2 |
|---|---|
分子量 |
209.28 g/mol |
IUPAC名 |
3-[N-(3-hydroxypropyl)anilino]propan-1-ol |
InChI |
InChI=1S/C12H19NO2/c14-10-4-8-13(9-5-11-15)12-6-2-1-3-7-12/h1-3,6-7,14-15H,4-5,8-11H2 |
InChIキー |
WCXVWPZYKUGXLQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N(CCCO)CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-2-thiophen-3-yl-ethyl]-carbamic acid tert-butyl ester](/img/structure/B8720256.png)





![9-Methyl-2-propyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B8720312.png)





